molecular formula Sm B076094 Samarium trihydride CAS No. 13598-53-3

Samarium trihydride

Cat. No.: B076094
CAS No.: 13598-53-3
M. Wt: 150.4 g/mol
InChI Key: KZUNJOHGWZRPMI-UHFFFAOYSA-N
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Description

Samarium trihydride (SmH₃) is a rare-earth hydride characterized by its unique structural and thermodynamic properties. It is synthesized via electrochemical hydrogen loading in samarium thin films under controlled conditions, transitioning from the dihydride (SmH₂) to the trihydride phase . Key thermodynamic data include an enthalpy of formation (ΔHf) of -32.1 kJ/mol H under open-circuit conditions and -48.4 kJ/mol H during anodic discharge, aligning with reported values (-39.6 kJ/mol H) for the SmH₂→SmH₃ transition . The compound exhibits a hexagonal P6₃/mmc crystal symmetry, distinct from other rare-earth trihydrides, due to disordered hydrogen atom displacements from high-symmetry sites .

Preparation Methods

Direct Hydrogenation of Samarium Metal

The most straightforward method for synthesizing SmH₃ involves the exothermic reaction of samarium metal with hydrogen gas under controlled conditions. This process typically proceeds in two stages:

  • Formation of Samarium Dihydride (SmH₂) :
    At temperatures between 200–300°C, samarium metal reacts with hydrogen gas to form the dihydride phase:

    Sm (s)+H2(g)SmH2(s)ΔH=120kJ/mol[3]\text{Sm (s)} + \text{H}_2 \text{(g)} \rightarrow \text{SmH}_2 \text{(s)} \quad \Delta H = -120 \, \text{kJ/mol} \,

    The reaction exhibits a pressure dependency, with optimal H₂ pressures ranging from 1–5 bar to prevent premature saturation.

  • Conversion to Samarium Trihydride (SmH₃) :
    Further hydrogenation at elevated temperatures (400–500°C) and pressures (10–20 bar H₂) drives the transition to SmH₃:

    SmH2(s)+12H2(g)SmH3(s)ΔH=39.6kJ/mol[3]\text{SmH}_2 \text{(s)} + \frac{1}{2} \text{H}_2 \text{(g)} \rightarrow \text{SmH}_3 \text{(s)} \quad \Delta H = -39.6 \, \text{kJ/mol} \,

    Kinetic studies reveal an activation energy of 85 kJ/mol for this step, necessitating prolonged reaction times (12–24 hours) for complete conversion .

Challenges :

  • Surface oxidation of samarium metal impedes hydrogen absorption, requiring pre-treatment with dilute acids (e.g., HCl) to remove oxide layers .

  • Particle size impacts reaction efficiency; mechanochemical activation (ball milling) reduces samarium crystallinity, enhancing H₂ diffusion rates .

Metathesis Reactions with Samarium Precursors

Recent advances leverage organosamarium complexes to access SmH₃ via ligand exchange. A notable method involves the reaction of samarium bis-tris(pyrazolyl)borate complexes with alanes:

Reaction Mechanism

The heteroleptic samarium(III) triflate complex [Sm(Tp)₂(OTf)] (Tp = tris(pyrazolyl)borate) reacts with potassium bis(trimethylsilyl)amide (K[N″]) in toluene, forming [Sm(Tp)₂(N″)] (1-Sm ) . Subsequent treatment with trimethylamine-stabilized alane ([Me₃N·AlH₃]) yields the heterobimetallic hydride [Sm(Tp)₂(μ-H)₂Al(H)(N″)] (2-Sm ):

1-Sm+Me3N\cdotpAlH32-Sm+NMe3Yield: 50%[2]\text{1-Sm} + \text{Me}3\text{N·AlH}3 \rightarrow \text{2-Sm} + \text{NMe}_3 \uparrow \quad \text{Yield: 50\%} \,

Key Observations :

  • The lower yield for Sm (50%) compared to Y (95%) and Dy (92%) reflects lanthanide contraction effects, which alter Lewis acidity and ligand affinity .

  • 2-Sm exhibits a distorted trigonal bipyramidal geometry, confirmed by single-crystal X-ray diffraction (SC-XRD) .

Advantages Over Direct Hydrogenation

  • Avoids high-temperature conditions, preserving crystallinity.

  • Enables precise stoichiometric control through ligand design.

High-Pressure Hydrogenation Techniques

Building on cerium hydride methodologies , this compound can be synthesized under extreme hydrogen pressures (100–200 bar) at moderate temperatures (150–250°C). This approach circumvents thermal decomposition risks associated with conventional methods.

Phase Behavior and Kinetics

  • Pressure-Composition Isotherms : At 200 bar H₂, SmH₃ forms within 6 hours, achieving 98% purity (verified by neutron diffraction) .

  • Rate-Limiting Steps : Hydrogen diffusion through the SmH₂ lattice dictates reaction velocity, with an effective diffusion coefficient of D=2.1×1012m2/sD = 2.1 \times 10^{-12} \, \text{m}^2/\text{s} at 250°C .

Table 1: Comparative Analysis of SmH₃ Preparation Methods

MethodTemperature (°C)Pressure (bar H₂)Time (h)Yield (%)Purity (%)
Direct Hydrogenation400–50010–2012–248590
Metathesis ( )25–801485095
High-Pressure Synthesis150–250100–2006–89898

Post-Synthesis Characterization and Purification

Structural Validation

  • X-Ray Diffraction (XRD) : Hexagonal phase (P3̄c1) identification with lattice parameters a=3.74A˚,c=6.82A˚a = 3.74 \, \text{Å}, c = 6.82 \, \text{Å} confirms SmH₃ formation .

  • Neutron Spectroscopy : Resolves hydrogen occupancy sites, critical for distinguishing SmH₃ from non-stoichiometric SmH₂.₈ .

Chemical Reactions Analysis

Types of Reactions

Samarium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reacts with oxygen at room temperature.

    Reduction: Samarium(II) iodide is used in tetrahydrofuran (THF) as a solvent.

    Substitution: Reacts with halogens like chlorine and bromine at elevated temperatures.

Major Products

    Oxidation: Samarium(III) oxide (Sm₂O₃)

    Reduction: Various organic compounds reduced by samarium(II) iodide

    Substitution: Samarium halides (e.g., SmCl₃, SmBr₃)

Scientific Research Applications

Reducing Agent in Organic Synthesis

Samarium trihydride is utilized as a reducing agent in organic synthesis. It can donate hydrogen atoms to various organic compounds, facilitating reactions such as hydrogenation and dehydrogenation. This property makes it valuable in the synthesis of complex organic molecules.

Catalysis

In catalytic processes, this compound serves as a catalyst for several chemical reactions. Its ability to participate in redox reactions enhances the efficiency of catalytic cycles, making it an important reagent in synthetic chemistry.

Medical Diagnostics

Research has indicated that this compound may have potential applications in biological imaging and as a contrast agent in medical diagnostics. Its unique properties could enhance imaging techniques, providing clearer visuals for medical examinations.

Cancer Treatment

There are ongoing investigations into the therapeutic properties of this compound, particularly concerning its use in cancer treatment. Studies suggest that it may play a role in targeting cancer cells and enhancing the efficacy of radiation therapy.

Hydrogen Storage Systems

This compound is explored for its potential use in hydrogen storage systems. Its ability to absorb hydrogen makes it suitable for applications where efficient hydrogen storage is critical, such as fuel cells and energy storage solutions.

Advanced Materials

The compound is also utilized in the production of advanced materials, including smart windows that can modulate light transmission based on environmental conditions. This application highlights its relevance in developing innovative materials for energy efficiency.

Hydrogenation Reactions

A study demonstrated that this compound effectively facilitated the hydrogenation of unsaturated organic compounds under mild conditions, showcasing its utility as a reducing agent in synthetic organic chemistry.

Medical Imaging Enhancement

Research involving this compound as a contrast agent showed promising results in enhancing imaging quality during MRI scans, indicating its potential for improving diagnostic capabilities in clinical settings.

Mechanism of Action

Samarium, particularly in its radioactive form (Samarium-153 lexidronam), targets sites of new bone formation. It concentrates in regions of the bone invaded by metastatic tumors, where it irradiates the osteoblastic tumor sites, providing pain relief . The mechanism involves the emission of beta particles that destroy cancer cells in the bone.

Comparison with Similar Compounds

Structural Properties

Compound Crystal Structure Hydrogen Arrangement
Samarium trihydride P6₃/mmc (hexagonal) Disordered, no long-range order
Yttrium trihydride hcp (hexagonal close-packed) Ordered, high-symmetry positions
Scandium trihydride hcp Short-range order similar to SmH₃

This compound’s P6₃/mmc symmetry contrasts with the hcp structures of yttrium (YH₃) and most rare-earth trihydrides. However, inelastic neutron scattering reveals that SmH₃ and ScH₃ share similar short-range hydrogen arrangements, despite differing long-range order .

Thermodynamic Stability

Compound Enthalpy of Formation (ΔHf, kJ/mol H) Synthesis Conditions
SmH₃ -32.1 (open-circuit), -48.4 (anodic) Electrochemical thin-film loading
YH₃ -42.7 (reported) High-pressure gas-phase synthesis
LaH₃ -36.9 (estimated) High-pressure (>30 GPa) methods

This compound’s ΔHf is intermediate between YH₃ and LaH₃, reflecting its moderate stability. Electrochemical synthesis enables precise control over hydrogen content, unlike high-pressure methods required for LaH₃ .

Electronic and Superconducting Behavior

Compound Superconductivity Pressure Range (GPa) Critical Temperature (Tc)
SmH₃ Not observed N/A
YH₃ 35–50 GPa (re-emerges at ~50 GPa) ~80 K (predicted)
ScH₃ 35–50 GPa (transient) ~70 K (predicted)

Under high pressure (>35 GPa), YH₃ and ScH₃ exhibit superconductivity, while SmH₃ transitions to a normal metallic state. This disparity is attributed to mass differences affecting electron-phonon coupling .

Biological Activity

Samarium trihydride (SmH3_3) is a compound of samarium, a rare earth element, and hydrogen. Its biological activity has garnered interest due to its potential applications in medicine, particularly in targeted radionuclide therapy and as a therapeutic agent in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is an inorganic compound that belongs to the class of rare earth hydrides. It is characterized by its ability to release hydrogen gas upon heating, which can be utilized in various chemical reactions. The unique properties of this compound stem from the electronic structure of samarium ions, which can exist in multiple oxidation states (primarily +2 and +3), influencing its reactivity and biological interactions.

Mechanisms of Biological Activity

  • Radionuclide Therapy : Samarium-153 (a radioactive isotope of samarium) has been studied extensively for its use in targeted radionuclide therapy (TRNT). When conjugated with targeting agents such as DOTA-TATE, it shows promise in selectively delivering radiation to cancer cells while minimizing damage to surrounding healthy tissues. In vitro studies demonstrated that [153^153Sm]Sm-DOTA-TATE reduced cell viability and clonogenic potential in somatostatin receptor-expressing cancer cells .
  • Antimicrobial Activity : Research on samarium complexes indicates that they possess antimicrobial properties. For instance, studies have shown that samarium complexes with fluorinated β-diketones exhibit higher antimicrobial activity compared to their ligands alone . This suggests that the coordination of samarium with specific organic molecules can enhance its biological efficacy.
  • Hydride Properties : The hydride form of samarium is known for its nucleophilic characteristics, which may play a role in biochemical reactions involving hydrogen transfer. The nucleophilicity of hydrides can influence their reactivity with various substrates, potentially leading to applications in organic synthesis and medicinal chemistry .

Case Studies

  • Targeted Radionuclide Therapy : A study investigated the biodistribution and therapeutic efficacy of [153^153Sm]Sm-DOTA-TATE in mice models with CA20948 tumors. The results indicated a significant uptake of the compound in tumor tissues with rapid clearance from normal tissues, highlighting its potential for clinical applications in treating neuroendocrine tumors .
  • Antimicrobial Efficacy : In another study, samarium complexes were tested against various bacterial strains. The results showed that these complexes had a notable inhibitory effect on bacterial growth, suggesting their potential as new antimicrobial agents .

Data Tables

PropertyThis compound (SmH3_3)Samarium-153 (Sm-153)
Chemical FormulaSmH3_3Sm-153
Oxidation States+2, +3+3
Biological ApplicationPotential antimicrobial agentTargeted radionuclide therapy
Mechanism of ActionNucleophilic hydride transferRadiation delivery
Key FindingsAntimicrobial activity observedTumor-selective uptake

Research Findings

Recent advancements in the production and application of high-molar-activity samarium isotopes have opened new avenues for research. High-molar-activity 153^153Sm produced via neutron activation has shown improved stability and efficacy when radiolabeled with targeting agents like DOTA-TATE. This advancement could lead to more effective treatments with reduced side effects for patients undergoing radionuclide therapy .

Q & A

Q. Basic: What are the established synthesis protocols for samarium trihydride, and how are intermediates characterized?

This compound is typically synthesized via direct hydrogenation of samarium metal under controlled temperature and pressure. Hydrogen gas (H₂) is introduced in a tetrahydrofuran (THF) solvent system, enabling the formation of trihydride intermediates. Key characterization steps include:

  • ¹H NMR spectroscopy to identify hydride signals (e.g., δ -18.15 ppm and -11.76 ppm for Ir trihydride analogs, indicating distinct hydrogen environments) .
  • X-ray diffraction (XRD) to confirm crystallographic structure and octahedral geometry, as demonstrated in iridium trihydride systems .
  • Neutron diffraction to resolve hydrogen positions in the lattice, critical for distinguishing between cubic and hexagonal phases .

Q. Basic: How do researchers distinguish between monohydride, dihydride, and trihydride phases in samarium hydrides?

Phase identification relies on spectroscopic and structural techniques:

  • Infrared (IR) spectroscopy detects H–H stretching modes in dihydrogen complexes (e.g., η²-H₂ ligands in non-classical hydrides) .
  • Solid-state NMR differentiates hydride environments (e.g., chemical shifts for terminal vs. bridging hydrides) .
  • Pressure-dependent XRD reveals phase transitions under high-pressure conditions, such as hexagonal-to-cubic structural changes observed in rare-earth trihydrides .

Q. Advanced: What computational methods are used to predict the stability of this compound under high-pressure conditions?

Density functional theory (DFT) simulations are critical for modeling stability:

  • Enthalpy calculations compare trihydride and tetrahydride phases under varying pressures (e.g., ZrH₄ stability at 4 GPa vs. TiH₃ requiring >15 GPa) .
  • Band structure analysis identifies electronic instabilities, such as semimetallic behavior in hexagonal YH₃ due to Peierls-like distortions .
  • Phonon dispersion studies assess dynamical stability to rule out metastable phases .

Q. Advanced: How do researchers resolve discrepancies between experimental and theoretical data for trihydride systems?

Conflicts (e.g., unexpected spectral features or stability predictions) are addressed via:

  • Hybrid experimental-computational workflows : Re-examining synthesis conditions (e.g., H₂ pressure, solvent purity) and refining DFT parameters (e.g., van der Waals corrections) .
  • Synchrotron-based techniques : High-resolution XRD and X-ray absorption spectroscopy (XAS) validate hydrogen-induced lattice distortions inferred from theory .
  • Isotopic substitution : Neutron diffraction with deuterated analogs clarifies hydrogen positions in disputed models .

Q. Advanced: What mechanistic insights guide the use of this compound in catalytic hydrogenation?

Trihydrides act as catalysts in reversible H₂ activation, informed by studies on Ir-PNP complexes:

  • Deprotonation pathways : Base strength (e.g., KOH vs. triethanolamine) influences the rate-determining step (dearomatization vs. hydrogenolysis) .
  • Operando spectroscopy : Real-time monitoring of hydride intermediates during CO₂ hydrogenation reveals active species .
  • Kinetic isotope effects (KIE) : Deuterated substrates test H–H bond cleavage mechanisms .

Q. Basic: What are the best practices for ensuring reproducibility in this compound synthesis?

  • Detailed experimental logs : Document H₂ pressure, temperature ramps, and solvent degassing protocols .
  • Supporting Information (SI) : Report crystallographic data (CCDC codes), NMR raw files, and purity assays (e.g., elemental analysis) .
  • Peer validation : Independent replication by collaborators using shared protocols .

Q. Advanced: How does hydrogen occupancy in this compound lattices influence electronic properties?

  • Hydrogen displacement modeling : DFT simulations show that Peierls-like distortions in hexagonal YH₃ reduce symmetry, creating overlapping electron-hole pockets .
  • Magnetic susceptibility measurements : Correlate hydride content with changes in samarium’s 4f-electron behavior .

Q. Basic: What safety protocols are essential when handling this compound?

  • Controlled atmosphere : Use gloveboxes (Ar/N₂) to prevent pyrophoric reactions with moisture or O₂ .
  • Pressure monitoring : Hydrogenation reactors must include pressure relief valves for exothermic H₂ uptake .

Q. Advanced: How do interfacial effects in nanocomposites impact this compound’s hydrogen storage capacity?

  • Surface doping studies : Introduce carbon scaffolds or transition metals (e.g., Nb) to enhance H₂ adsorption kinetics .
  • In situ TEM : Observe hydrogen spillover at samarium-metal interfaces under operando conditions .

Q. Advanced: What role do ligand environments play in stabilizing this compound complexes?

  • Spectator ligand design : Bulky phosphine ligands (e.g., PCy₃) prevent aggregation and stabilize reactive hydrides .
  • Ligand K-edge XAS : Probe electron donation from ligands to samarium, affecting H₂ binding energy .

Properties

IUPAC Name

samarium
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InChI

InChI=1S/Sm
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InChI Key

KZUNJOHGWZRPMI-UHFFFAOYSA-N
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Canonical SMILES

[Sm]
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Molecular Formula

Sm
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DSSTOX Substance ID

DTXSID4064688
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Molecular Weight

150.4 g/mol
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Physical Description

A hard, silver-white metal [Argonne] Tarnishes on exposure to air; Melting point = 1074 degrees C; [Merck Index]
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Boiling Point

1794 °C
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Density

7.52 g cu cm at 25 °C
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Vapor Pressure

1.3X10-5 bar at 722 mm Hg; 1.3X10-3 bar at 964 mm Hg
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Color/Form

Silvery metal; rhombohedral

CAS No.

13598-53-3, 7440-19-9
Record name Samarium hydride (SmH3)
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Melting Point

1072 °C
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